1-(6-Methoxypyridin-2-yl)piperazine

Description

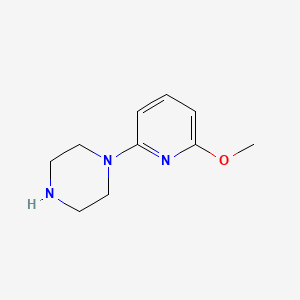

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methoxypyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-14-10-4-2-3-9(12-10)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILYGSQXSLUZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480155 | |

| Record name | 1-(6-Methoxypyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51047-54-2 | |

| Record name | 1-(6-Methoxy-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51047-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methoxypyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(6-Methoxypyridin-2-yl)piperazine" synthesis pathway and mechanism

An In-Depth Technical Guide to the Synthesis of 1-(6-Methoxypyridin-2-yl)piperazine

Introduction

The N-aryl piperazine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved pharmaceuticals, particularly those targeting the central nervous system.[1][2] Among these, 1-(6-methoxypyridin-2-yl)piperazine (CAS No. 51047-54-2) is a valuable building block, prized for the specific electronic and steric properties conferred by the methoxypyridine substituent.[3] Its synthesis is a critical step in the development of novel drug candidates.

This guide provides an in-depth analysis of the two predominant synthetic pathways to this molecule: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig Amination. Moving beyond a simple recitation of steps, we will explore the underlying mechanistic principles and the strategic rationale behind experimental design choices, offering a comprehensive resource for researchers and drug development professionals.

Chapter 1: Retrosynthetic Analysis

A retrosynthetic approach to 1-(6-methoxypyridin-2-yl)piperazine reveals two primary bond disconnections at the pyridine C-N bond. This immediately suggests two distinct forward-synthesis strategies: a direct nucleophilic attack by piperazine onto an electrophilic pyridine ring, or a metal-catalyzed cross-coupling reaction.

Chapter 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental method for constructing aryl-nitrogen bonds. Its application here relies on the inherent electrophilicity of the pyridine ring, which is enhanced by the ring nitrogen.

Mechanistic Principles

The SNAr mechanism is typically a two-step addition-elimination process.[4]

-

Nucleophilic Addition: The nitrogen of piperazine attacks the C-2 position of the 2-halo-6-methoxypyridine. This position is highly activated towards nucleophilic attack due to the electron-withdrawing inductive effect of the adjacent ring nitrogen. This step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the aromatic system.

-

Elimination: The aromaticity of the ring is restored through the expulsion of the halide leaving group (e.g., Cl⁻ or Br⁻).

While the electron-donating methoxy group at the C-6 position slightly deactivates the ring compared to an unsubstituted pyridine, the powerful activation by the ring nitrogen at the C-2 position is sufficient to allow the reaction to proceed, typically with heating.[5]

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[6] It represents a robust and scalable method for the synthesis.

Workflow Overview

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-6-methoxypyridine (1.0 eq), piperazine (2.3 eq), potassium carbonate (1.05 eq), and water.

-

Execution: The reaction mixture is stirred vigorously and heated to 100 °C for approximately 24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After cooling to room temperature, the mixture is partitioned between dichloromethane (CH₂Cl₂) and a saturated aqueous solution of sodium bicarbonate. The layers are separated.

-

Purification: The aqueous layer is extracted multiple times with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved via flash column chromatography on silica gel.

Data Summary

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

| 2-Chloro-6-methoxypyridine | K₂CO₃ | Water | 100 | 24 | Good | [6] |

| 2-Chloro-3-nitropyridine | Excess Piperazine | Acetonitrile | Reflux | 12 | 65% | [7] |

Chapter 3: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[8] It offers a highly versatile and efficient alternative to SNAr, particularly for less reactive aryl halides or when milder conditions are required.[9]

Mechanistic Principles

The reaction proceeds through a catalytic cycle involving a palladium complex. While several variations exist, the generally accepted mechanism involves three key stages:[10]

-

Oxidative Addition: A low-valent Pd(0) species reacts with the 2-bromo-6-methoxypyridine, inserting into the C-Br bond to form a Pd(II) complex. This is often the rate-determining step.

-

Amine Coordination & Deprotonation: Piperazine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the product, 1-(6-methoxypyridin-2-yl)piperazine, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of ligand is paramount; bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps.[1]

Step-by-Step Methodology:

-

Inert Atmosphere: A Schlenk tube or glovebox is essential as the Pd(0) catalyst is oxygen-sensitive. The tube is charged with 2-bromo-6-methoxypyridine (1.0 eq), piperazine (1.2 eq), a strong base like sodium tert-butoxide (1.4 eq), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

-

Execution: Anhydrous, degassed solvent (e.g., toluene) is added via syringe. The mixture is heated to 80-110 °C with stirring until the starting material is consumed.

-

Workup: The reaction is cooled, diluted with a solvent like ethyl acetate, and quenched carefully with water.

-

Purification: The mixture is filtered through a pad of celite to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Chapter 4: Comparative Analysis of Synthesis Pathways

Choosing the optimal synthetic route depends on a variety of factors, from laboratory-scale feasibility to industrial-scale economic and environmental considerations.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Catalyst | None required | Palladium catalyst and phosphine ligand required [9] |

| Reagents | Inexpensive base (K₂CO₃), common solvents | Costly and air-sensitive ligands/catalysts; strong bases (NaOᵗBu) |

| Conditions | Often requires high temperatures (100 °C or more) [6] | Milder temperatures often possible (80-110 °C) [1] |

| Atmosphere | Standard air atmosphere | Strict inert (N₂ or Ar) atmosphere required |

| Substrate Scope | Limited to sufficiently electron-poor (activated) pyridines | Broad scope; effective for electron-rich and hindered systems [8] |

| Functional Groups | Less tolerant to sensitive functional groups due to high heat | Generally higher functional group tolerance |

| Scalability | Simpler to scale up due to lack of catalyst and inert gas | Requires specialized equipment for large-scale inert reactions |

| Cost | Lower cost of goods | Higher cost of goods due to precious metal and ligands |

Expert Recommendation: For the synthesis of 1-(6-methoxypyridin-2-yl)piperazine, the SNAr pathway using 2-chloro-6-methoxypyridine is often the preferred starting point for process development due to its operational simplicity and significantly lower cost. [6]However, if derivatization studies require the use of a less reactive aryl halide or if the SNAr route provides unsatisfactory yields, the Buchwald-Hartwig amination serves as a powerful and reliable alternative. [11]

Conclusion

The synthesis of 1-(6-methoxypyridin-2-yl)piperazine is readily achievable through two robust chemical methodologies. The choice between Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination is a strategic decision guided by factors of substrate reactivity, cost, scale, and available equipment. A thorough understanding of the mechanistic underpinnings of each pathway empowers the modern chemist to make informed decisions, optimizing the route to this valuable pharmaceutical intermediate.

References

-

NIH. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link] [4]21. ResearchGate. (2017). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Methoxypyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-(6-Methoxypyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a methoxy-substituted pyridine moiety. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to optimize pharmacokinetic properties such as solubility and membrane permeability.[1] This guide provides a comprehensive analysis of the core physicochemical properties of 1-(6-Methoxypyridin-2-yl)piperazine, offering both predicted data and established experimental protocols for their determination. Understanding these properties is paramount for researchers engaged in the design and development of novel therapeutics, as they fundamentally influence a compound's behavior in biological systems.

Introduction: The Strategic Importance of Physicochemical Profiling

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a characterization step but a cornerstone of rational drug design. Properties such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The piperazine moiety, with its two basic nitrogen atoms, offers a versatile handle for modulating these properties, often enhancing the "drug-likeness" of a lead compound.[1][2] This guide will delve into the key physicochemical attributes of 1-(6-Methoxypyridin-2-yl)piperazine, providing the foundational knowledge necessary for its application in medicinal chemistry research.

Core Physicochemical Properties

Precise experimental determination of the physicochemical properties of 1-(6-Methoxypyridin-2-yl)piperazine is essential for its development. In the absence of comprehensive experimental data in the public domain, this section provides predicted values for key parameters, which serve as a valuable starting point for experimental design.

| Property | Predicted Value/Information | Significance in Drug Development |

| Molecular Formula | C₁₀H₁₅N₃O | Defines the elemental composition. |

| Molecular Weight | 193.25 g/mol | Influences diffusion and transport across membranes. |

| pKa | 8.61 ± 0.10 (Predicted for the piperazine ring nitrogen) | Governs the extent of ionization at physiological pH, impacting solubility, permeability, and receptor binding. |

| Boiling Point | 351.3 ± 37.0 °C (Predicted) | Relevant for purification and assessing thermal stability. |

| Density | 1.104 ± 0.06 g/cm³ (Predicted) | Useful for formulation and process development. |

Note: Predicted values are for the related isomer 1-(6-methoxypyridin-3-yl)piperazine and should be experimentally verified for 1-(6-methoxypyridin-2-yl)piperazine.[3]

Synthesis and Structural Elucidation

The synthesis of 1-(6-methoxypyridin-2-yl)piperazine can be conceptually approached through nucleophilic aromatic substitution, a common strategy for preparing arylpiperazines.[2] A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A likely synthesis involves the reaction of 2-chloro-6-methoxypyridine with an excess of piperazine. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and may be facilitated by a base to scavenge the HCl byproduct.

Caption: Proposed synthesis of 1-(6-Methoxypyridin-2-yl)piperazine.

Structural Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of the molecule. For the starting material, 2-chloro-6-methoxypyridine, characteristic proton signals would be observed in the aromatic region, along with a singlet for the methoxy group protons.[4] For the product, the appearance of signals corresponding to the piperazine ring protons and shifts in the pyridine ring signals would confirm the successful substitution.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The mass spectrum of a related compound, 1-(o-methoxyphenyl)piperazine, shows a prominent molecular ion peak.[5]

-

Infrared (IR) Spectroscopy: Can identify characteristic functional groups present in the molecule, such as C-O stretching for the methoxy group and N-H stretching for the piperazine ring.

Experimental Protocols for Physicochemical Characterization

The following section details the established methodologies for the experimental determination of the key physicochemical properties of 1-(6-Methoxypyridin-2-yl)piperazine.

Determination of pKa by Potentiometric Titration

Rationale: The pKa values of a compound are critical as they dictate the charge state at a given pH, which in turn influences solubility, membrane permeability, and interactions with biological targets. Potentiometric titration is a reliable and widely used method for pKa determination.[6]

Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a solution of 1-(6-Methoxypyridin-2-yl)piperazine of known concentration (e.g., 1-10 mM) in a co-solvent system (e.g., water/methanol) if necessary to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be precisely determined from the inflection points of the first or second derivative of the titration curve.

Determination of logP by Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity, which is a key predictor of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for logP determination.

Workflow:

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Protocol:

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Partitioning: Dissolve a known amount of 1-(6-Methoxypyridin-2-yl)piperazine in one of the phases. Add a known volume of the second phase and shake the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical factor for oral drug absorption. Poor solubility can lead to low bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.

Workflow:

Caption: Workflow for aqueous solubility determination.

Step-by-Step Protocol:

-

Equilibration: Add an excess amount of solid 1-(6-Methoxypyridin-2-yl)piperazine to a vial containing the aqueous buffer of interest (e.g., simulated gastric fluid, simulated intestinal fluid).

-

Agitation: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as HPLC-UV.

Biological Context and Potential Applications

The piperazine heterocycle is a common feature in a wide array of biologically active compounds, including those with anti-inflammatory, anti-cancer, and central nervous system (CNS) activities.[1][7] The 6-methoxypyridine moiety is also present in various bioactive molecules. The combination of these two pharmacophores in 1-(6-methoxypyridin-2-yl)piperazine suggests potential for biological activity. For instance, a structurally related compound, 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one, has shown promise in mitigating inflammatory conditions.[7] Further investigation into the biological targets of 1-(6-methoxypyridin-2-yl)piperazine is warranted to explore its therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 1-(6-Methoxypyridin-2-yl)piperazine, underscoring their importance in the drug discovery and development process. While experimental data for this specific molecule is limited, the provided predicted values and established protocols for experimental determination offer a solid foundation for researchers. The versatile nature of the piperazine scaffold, combined with the electronic properties of the methoxypyridine ring, makes this compound an interesting subject for further investigation in medicinal chemistry. A thorough experimental characterization of its physicochemical profile will be a critical next step in unlocking its potential as a lead structure for novel therapeutics.

References

-

PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

- Di Mola, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5769.

- Inshil, S., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.

- Gomha, S. M., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(43), 28045-28065.

-

ResearchGate. (2021). N-(6-Methoxypyridin-2-yl)-1-pyridin-2-ylmethyl)-1H-prrazole carboxamide. Retrieved from [Link]

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(6-METHOXYPYRIDIN-3-YL)PIPERAZINE CAS#: 158399-76-9 [m.chemicalbook.com]

- 4. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]

- 5. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 13C NMR [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. wisdomlib.org [wisdomlib.org]

Solubility profile of "1-(6-Methoxypyridin-2-yl)piperazine" in various solvents

An In-Depth Technical Guide to the Solubility Profile of 1-(6-Methoxypyridin-2-yl)piperazine

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development. Poor aqueous solubility can severely hamper a candidate's progression, leading to challenges in formulation, diminished bioavailability, and unreliable outcomes in preclinical assays. This guide provides a comprehensive technical overview of the solubility profile for 1-(6-Methoxypyridin-2-yl)piperazine, a heterocyclic building block frequently utilized in medicinal chemistry. Beyond presenting its physicochemical properties, this document details the foundational principles and step-by-step experimental protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the practical knowledge to generate and interpret robust solubility data.

Introduction: The Critical Role of Solubility

1-(6-Methoxypyridin-2-yl)piperazine is a substituted piperazine derivative incorporating a methoxypyridine moiety. Such structures are of significant interest in pharmaceutical research due to their prevalence in biologically active molecules. The solubility of an active pharmaceutical ingredient (API) is a critical physical property that dictates its therapeutic efficacy and developability.[1] It influences everything from the choice of formulation to the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[2] Understanding the solubility of key intermediates and final compounds is therefore not merely a characterization step but a fundamental prerequisite for successful drug development.

This guide will explore the theoretical underpinnings of this compound's solubility and provide field-proven methodologies for its empirical determination.

Physicochemical Properties of 1-(6-Methoxypyridin-2-yl)piperazine

A foundational understanding of a compound's intrinsic properties is essential before undertaking solubility studies.

| Property | Value | Source |

| CAS Number | 51047-54-2 | [3][4][5] |

| Molecular Formula | C₁₀H₁₅N₃O | [3][4] |

| Molecular Weight | 193.25 g/mol | [3][4] |

| Predicted pKa | 8.53 ± 0.10 | [3] |

| Storage | Room temperature, inert atmosphere, keep in dark place | [3][5] |

The presence of the piperazine ring, a basic functional group, is highlighted by the predicted pKa of 8.53. This strongly suggests that the aqueous solubility of 1-(6-Methoxypyridin-2-yl)piperazine will be highly dependent on pH.[6][7] Below this pKa, the piperazine nitrogens will be protonated, forming a more polar, and thus more water-soluble, salt.

Theoretical Solubility Profile

While specific experimental data for 1-(6-Methoxypyridin-2-yl)piperazine in a wide range of solvents is not extensively published, we can predict its behavior based on its structure. The molecule possesses both hydrophilic (piperazine nitrogens, methoxy oxygen) and lipophilic (pyridine ring, hydrocarbon backbone) regions.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The piperazine moiety can act as a hydrogen bond acceptor, and the secondary amine as a donor. The methoxy group also acts as an acceptor. Solubility in water is expected to be pH-dependent and likely moderate to low at neutral pH, increasing significantly in acidic conditions. Solubility in alcohols should be moderate to high.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected in solvents like Dimethyl Sulfoxide (DMSO), a common practice in drug discovery where compounds are stored in DMSO stock solutions.[8][9][10]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the piperazine and methoxypyridine groups, solubility is expected to be low in nonpolar solvents.

Methodologies for Experimental Solubility Determination

Two primary types of solubility are measured during drug development: thermodynamic and kinetic.[11][12] Each serves a distinct purpose and is determined using different experimental approaches.

Thermodynamic Equilibrium Solubility: The "Gold Standard"

Thermodynamic solubility is the true equilibrium concentration of a solute in a solvent when an excess of the solid solute is present.[1][13] The shake-flask method is the most reliable and widely accepted technique for its determination.[11]

Causality and Rationale: The core principle is to allow the system to reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[14] This requires a sufficient amount of solid material to maintain a saturated solution and enough time for the equilibrium to be established, which can be anywhere from 24 to 72 hours.[14][15] Temperature control is critical as solubility is temperature-dependent.[6][16]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid 1-(6-Methoxypyridin-2-yl)piperazine to a series of vials. The excess should be visually apparent throughout the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 1.2 buffer, pH 7.4 PBS, water) to each vial. For pharmaceutical applications, determining the pH-solubility profile at 37 ± 1 °C is recommended.[17]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours). To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[15]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the solid. This is a critical step and can be achieved by:

-

Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[1][14]

-

Solid Phase Analysis (Self-Validation): Analyze the remaining solid residue (e.g., by DSC or XRPD) to ensure the compound has not undergone any polymorphic or chemical transformations during the experiment.[14]

Caption: Workflow for Thermodynamic (Equilibrium) Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer.[2][18] This method is fast, requires minimal compound, and is well-suited for early-stage discovery screening.[9][10] It provides an "apparent" solubility, which can sometimes be higher than the true thermodynamic solubility due to the formation of supersaturated solutions.[7]

Causality and Rationale: This assay mimics the conditions of many high-throughput biological screens, where compounds are introduced from a DMSO stock. It aims to identify compounds that might precipitate under these assay conditions, which could lead to false negatives or positives. The incubation time is short (e.g., 1-2 hours), reflecting the kinetic, non-equilibrium nature of the measurement.[8]

Experimental Protocol: DMSO Stock Dilution Method

-

Stock Solution: Prepare a high-concentration stock solution of 1-(6-Methoxypyridin-2-yl)piperazine in 100% DMSO (e.g., 10 or 20 mM).[9]

-

Plate Setup: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a microtiter plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells (e.g., 1-5 µL of stock into 100-200 µL of buffer) to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

-

Incubation: Seal the plate and shake at a controlled temperature (e.g., room temperature) for a short period, typically 1 to 2 hours.[8]

-

Precipitate Removal: Separate any precipitated compound. This is commonly done using a filter plate (with pore sizes around 0.45 µm) and centrifugation.[9][10]

-

Quantification: The concentration of the compound in the clear filtrate is determined. High-throughput methods are often used:

-

Direct UV-Vis Plate Reader: Fast and simple, but requires the compound to have a chromophore and can be prone to interference.[1][8]

-

Nephelometry: Measures light scattering caused by precipitated particles, providing a rapid assessment of precipitation.[8][19]

-

HPLC-UV: More accurate and specific, but lower throughput.[19]

-

Caption: Workflow for High-Throughput Kinetic Solubility Determination.

Safety and Handling

According to available Safety Data Sheets (SDS) for similar compounds, 1-(6-Methoxypyridin-2-yl)piperazine and its structural analogs should be handled with care.

-

Hazards: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12] Piperazine itself is a corrosive solid.[20][21]

-

Precautions: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[12][20] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from strong oxidizing agents.

Conclusion

While a definitive, quantitative solubility profile of 1-(6-Methoxypyridin-2-yl)piperazine across a spectrum of solvents requires empirical determination, its molecular structure provides a strong basis for predicting its behavior. Its solubility is expected to be highly pH-dependent and favorable in polar organic solvents. For drug development professionals, the key takeaway is the necessity of applying robust, validated methodologies to determine solubility experimentally. The choice between the "gold standard" shake-flask method for thermodynamic solubility and high-throughput kinetic assays depends on the stage of research. By following the detailed protocols outlined in this guide, researchers can generate reliable data to inform critical decisions, from hit-to-lead selection to formulation development, ultimately increasing the probability of success for drug candidates incorporating this chemical scaffold.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

Various Authors. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. Retrieved from [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Kinetic solubility. Retrieved from [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

-

Slideshare. solubility experimental methods.pptx. Retrieved from [Link]

-

Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Various Authors. (2023). How to measure solubility for drugs in oils/emulsions?. ResearchGate. Retrieved from [Link]

-

World Health Organization. (2012). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]

-

Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

-

International Journal of Pharmaceutical Erudition. (2013). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]

-

Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Piperazine, anhydrous. Retrieved from [Link]

-

National Institutes of Health. PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

-

Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. 51047-54-2|1-(6-Methoxypyridin-2-yl)piperazine|BLD Pharm [bldpharm.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. sciforum.net [sciforum.net]

- 14. researchgate.net [researchgate.net]

- 15. who.int [who.int]

- 16. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic characterization of "1-(6-Methoxypyridin-2-yl)piperazine"

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(6-Methoxypyridin-2-yl)piperazine

Abstract: This technical guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and characterization of 1-(6-Methoxypyridin-2-yl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] As a key building block in drug discovery, rigorous analytical verification of its structure and purity is paramount. This document details the theoretical underpinnings, practical experimental protocols, and expected data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies are presented to ensure self-validating and reproducible results, grounded in established scientific principles.

Introduction: The Compound and The Imperative for Characterization

1-(6-Methoxypyridin-2-yl)piperazine (Molecular Formula: C₁₀H₁₅N₃O, Molecular Weight: 193.25 g/mol ) belongs to a class of compounds featuring both a substituted pyridine ring and a piperazine moiety.[3] The piperazine ring is a prevalent scaffold in pharmaceuticals, known for its favorable pharmacokinetic properties and ability to engage in various biological interactions.[2][4] The methoxypyridine component further modulates the electronic and steric properties of the molecule, influencing its potential as a therapeutic agent.

Given its role in synthetic chemistry and drug development, unambiguous confirmation of the molecular structure is not merely academic but a critical quality control checkpoint. Spectroscopic characterization provides the definitive "fingerprint" of the molecule, ensuring identity, purity, and stability. This guide explains the causality behind the application of each technique to derive a holistic and validated understanding of the compound's chemical architecture.

The Analytical Workflow: A Multi-Technique Approach

A robust characterization relies on the convergence of data from multiple orthogonal techniques. No single method provides a complete picture; instead, they offer complementary pieces of the structural puzzle. The workflow described herein ensures that the data from each analysis validates the others, leading to an irrefutable structural assignment.

Caption: Molecular structure with numbering for NMR assignments.

Expertise & Causality: Experimental Design

The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds. However, if the N-H proton of the piperazine ring is of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is superior as it slows the proton exchange, making the N-H signal more likely to be observed as a distinct, albeit often broad, peak. [1][5]Tetramethylsilane (TMS) is added as an internal standard to provide a zero reference point (0.00 ppm), ensuring data comparability across different instruments. [1]

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of high-purity 1-(6-Methoxypyridin-2-yl)piperazine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. [1]2. Internal Standard: Add a small drop of TMS.

-

Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~16 ppm and an acquisition time of 2-4 seconds are typical. [6]5. ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to simplify the spectrum to single lines for each unique carbon. A wider spectral width (~220 ppm) is required. [6]Due to the low natural abundance of ¹³C, a greater number of scans is necessary.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using TMS (or the residual solvent peak). Integrate the ¹H NMR signals to determine proton ratios.

Expected Data & Interpretation

The following tables summarize the expected chemical shifts based on analyses of structurally similar methoxypyridine and piperazine derivatives. [1][2][7][8][9] Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Expected δ (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |

| H4 | 7.35 - 7.45 | t (triplet) | 1H | J = ~7-8 | Triplet due to coupling with H3 and H5. |

| H3 | 6.55 - 6.65 | d (doublet) | 1H | J = ~7-8 | Doublet due to coupling with H4. |

| H5 | 6.10 - 6.20 | d (doublet) | 1H | J = ~7-8 | Doublet due to coupling with H4. |

| H7 (OCH₃) | 3.85 - 3.95 | s (singlet) | 3H | N/A | Singlet, no adjacent protons. |

| H8 (N-CH₂) | 3.45 - 3.55 | t (triplet) | 4H | J = ~5 | Triplet due to coupling with H9. |

| H9 (N-CH₂) | 2.95 - 3.05 | t (triplet) | 4H | J = ~5 | Triplet due to coupling with H8. |

| H10 (NH) | 1.80 - 2.50 | br s (broad singlet) | 1H | N/A | Broad signal due to exchange; may not be visible. |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Expected δ (ppm) | Rationale |

| C6 | 163 - 165 | Aromatic C-O, highly deshielded. |

| C2 | 158 - 160 | Aromatic C-N (piperazine), deshielded. |

| C4 | 138 - 140 | Aromatic CH, deshielded by nitrogen. |

| C3 | 108 - 110 | Aromatic CH. |

| C5 | 98 - 100 | Aromatic CH, shielded by adjacent methoxy group. |

| C7 (OCH₃) | 52 - 54 | Methoxy carbon. |

| C8 (N-CH₂) | 45 - 47 | Piperazine carbon adjacent to pyridine. |

| C9 (N-CH₂) | 44 - 46 | Piperazine carbon adjacent to NH. |

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's substructures. [1]Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically yields a strong signal for the protonated molecule [M+H]⁺.

Expertise & Causality: Experimental Design

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. The LC component separates the analyte from any impurities before it enters the mass spectrometer, providing purity information alongside the mass data. ESI in positive ion mode is chosen because the two basic nitrogen atoms in the piperazine ring are readily protonated, leading to a strong [M+H]⁺ ion at m/z 194.25. Tandem MS (MS/MS) experiments, where the parent ion is isolated and fragmented, are essential for confirming the structure. [10]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

LC Separation: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the analyte for ESI.

-

MS Detection: Analyze the eluent using an ESI source in positive ion mode.

-

Full Scan: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Isolate the parent ion (m/z 194) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Expected Data & Interpretation

-

Parent Ion: A prominent peak at m/z 194.25 corresponding to [C₁₀H₁₅N₃O + H]⁺.

-

Major Fragments: The fragmentation of piperazine derivatives is well-documented and typically involves cleavage of the piperazine ring. [10][11]

Caption: Plausible MS/MS fragmentation pathway for [M+H]⁺.

Table 3: Expected Key Mass Fragments and Their Origin

| m/z (Expected) | Proposed Structure/Origin |

| 194 | [M+H]⁺: Protonated parent molecule. |

| 136 | [C₇H₈N₂O]⁺: Loss of a C₃H₇N fragment from the piperazine ring. |

| 122 | [C₇H₈NO]⁺: Cleavage resulting in the methoxypyridine fragment. |

| 95 | [C₅H₄NO]⁺: Further fragmentation of the pyridine ring, possibly loss of HCN from the m/z 122 fragment. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (FTIR) spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Data Acquisition: Press the sample arm down to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Expected Data & Interpretation

The IR spectrum will confirm the presence of the key N-H, C-H, C-N, C-O, and aromatic C=C/C=N bonds. [12] Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3250 - 3400 | N-H Stretch (secondary amine) | Piperazine N-H |

| 3000 - 3100 | Aromatic C-H Stretch | Pyridine C-H |

| 2800 - 3000 | Aliphatic C-H Stretch | Piperazine & Methoxy C-H |

| 1580 - 1610 | C=C and C=N Stretch | Pyridine Ring |

| 1450 - 1500 | C=C Stretch | Pyridine Ring |

| 1240 - 1260 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether (Methoxy) |

| 1020 - 1050 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether (Methoxy) |

| 1100 - 1300 | C-N Stretch | Piperazine & Pyridine C-N |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the π-electron system of the methoxypyridine ring.

Experimental Protocol: Solution UV-Vis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Instrument Setup: Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

Expected Data & Interpretation

The spectrum is expected to show absorption bands characteristic of a substituted pyridine ring. The methoxy group (an auxochrome) and the piperazine substituent will influence the position and intensity of these bands. [13][14]

-

Expected λₘₐₓ: Two primary absorption bands are expected.

-

One intense band around 230-240 nm corresponding to a π → π* transition within the pyridine ring.

-

A second, less intense band around 280-300 nm , also arising from π → π* transitions, characteristic of the extended conjugation. [15]

-

Conclusion

The structural characterization of 1-(6-Methoxypyridin-2-yl)piperazine is definitively achieved through a synergistic application of NMR, MS, IR, and UV-Vis spectroscopy. NMR provides the detailed atomic connectivity, MS confirms the molecular weight and substructural components, IR validates the presence of key functional groups, and UV-Vis characterizes the electronic system. The convergence of data from these orthogonal techniques provides an unassailable confirmation of the molecule's identity and purity, a prerequisite for its application in research and drug development.

References

- Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem. Accessed January 22, 2026.

- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer....

- Spectral investigation and normal coordinate analysis of piperazine. Accessed January 22, 2026.

- NIH. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.

- Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023).

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Accessed January 22, 2026.

- ResearchGate. NMR data for 1 and 2 (DMSO-d 6 ).

- 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. Accessed January 22, 2026.

- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025). Accessed January 22, 2026.

- Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv. Accessed January 22, 2026.

- Lombardo, L. J., et al. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. Accessed January 22, 2026.

- UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Accessed January 22, 2026.

- 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing). Accessed January 22, 2026.

- Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. PubMed. Accessed January 22, 2026.

- 1-(6-METHOXY-PYRIDIN-2-YL)-PIPERAZINE 51047-54-2 wiki. Guidechem. Accessed January 22, 2026.

- Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH. Accessed January 22, 2026.

- Zhu, N., et al. Mass Fragmentation Characteristics of Piperazine Analogues. 质谱学报. Accessed January 22, 2026.

- ResearchGate. IR spectra of genistein (a), piperazine (b) and the cocrystal of....

- Piperazine, 1-methyl- - the NIST WebBook. National Institute of Standards and Technology. Accessed January 22, 2026.

- Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. Accessed January 22, 2026.

- Piperazine - the NIST WebBook. National Institute of Standards and Technology. Accessed January 22, 2026.

- Piperazine(110-85-0) IR Spectrum. ChemicalBook. Accessed January 22, 2026.

- Piperazine(110-85-0) 13C NMR spectrum. ChemicalBook. Accessed January 22, 2026.

- Piperazine(110-85-0) 1H NMR spectrum. ChemicalBook. Accessed January 22, 2026.

- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Accessed January 22, 2026.

- ResearchGate. Preparation of 1-(2-methoxy phenyl)-piperazine (LH6).

- ResearchGate. 13 C NMR spectra for 6 m AEP (a) and 5 m PZ/2 m AEP (b) at 25 °C and CO2 loading of 0.3.

- CAS 444666-41-5: 1-(4-methoxypyridin-2-yl)piperazine. CymitQuimica. Accessed January 22, 2026.

- Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. Accessed January 22, 2026.

- ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.

- Piperazine, 1-methyl- - the NIST WebBook. National Institute of Standards and Technology. Accessed January 22, 2026.

- Benchchem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Benchchem. Accessed January 22, 2026.

- 1-(4-Methoxypyridin-2-yl)piperazine | CAS 444666-41-5. SCBT. Accessed January 22, 2026.

- Transient UV-vis absorption spectroscopic characterisation of 2'-methoxyacetophenone as a DNA photosensitiser. PubMed. Accessed January 22, 2026.

- Piperazine - the NIST WebBook. National Institute of Standards and Technology. Accessed January 22, 2026.

- PIPERAZINE HEXAHYDRATE(142-63-2) IR Spectrum. ChemicalBook. Accessed January 22, 2026.

- 1-(2-Pyridyl) piperazine - Optional[UV-VIS] - Spectrum. SpectraBase. Accessed January 22, 2026.

- Piperidine - the NIST WebBook. National Institute of Standards and Technology. Accessed January 22, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 14. researchgate.net [researchgate.net]

- 15. Transient UV-vis absorption spectroscopic characterisation of 2'-methoxyacetophenone as a DNA photosensitiser - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 1-(6-Methoxypyridin-2-yl)piperazine: A DFT Approach

Executive Summary: This guide provides a comprehensive, technically-grounded workflow for conducting quantum chemical calculations on 1-(6-Methoxypyridin-2-yl)piperazine (MMPP), a molecule of interest in medicinal chemistry due to its common appearance as a scaffold in drug candidates.[1][2] We detail a self-validating protocol rooted in Density Functional Theory (DFT), designed for researchers, scientists, and drug development professionals. The methodology covers molecular structure preparation, geometry optimization, vibrational frequency analysis, and the calculation of key electronic and spectroscopic properties. By explaining the causality behind each computational step, this document serves as a practical whitepaper for elucidating the physicochemical characteristics of MMPP, thereby informing rational drug design and development.

Introduction: The "Why" and "How" of a Computational Approach

1-(6-Methoxypyridin-2-yl)piperazine (MMPP) is a heterocyclic compound incorporating both a methoxypyridine and a piperazine ring system.[3][4] The piperazine moiety is a particularly privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] Understanding the three-dimensional structure, electronic properties, and potential reactive sites of MMPP is paramount for predicting its behavior in biological systems, its potential interactions with protein targets, and its metabolic stability.

Quantum chemical calculations offer a powerful in silico lens to probe these properties at the sub-atomic level. Among the various methods, Density Functional Theory (DFT) provides an exceptional balance of computational accuracy and efficiency, making it a workhorse for studying organic molecules of pharmaceutical relevance.[5][6][7][8] This guide will focus on a robust DFT workflow using the widely-implemented B3LYP hybrid functional in conjunction with the Pople-style 6-31G(d) basis set, a combination proven effective for a vast range of organic compounds.[5][6][7][9]

A Self-Validating Computational Workflow

The integrity of any computational result hinges on the validity of the underlying molecular structure. Therefore, our protocol is designed as a self-validating system, where each step confirms the soundness of the previous one, ensuring that all subsequent property calculations are performed on a physically realistic and stable molecular conformation.

Caption: A self-validating DFT workflow for molecular property prediction.

Step 1: Initial Molecular Structure Generation

Protocol:

-

Obtain the canonical SMILES string for MMPP: COC1=CC=CC(=N1)N2CCNCC2.[3]

-

Use a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw) to convert the SMILES string into an initial 3D structure.

-

Perform a preliminary, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to resolve any unrealistic bond lengths or angles. This provides a reasonable starting point for the more computationally expensive DFT calculations.

Causality: The DFT optimization algorithm converges more efficiently and reliably when starting from a chemically sensible geometry. A poor initial structure can lead to the algorithm getting trapped in a high-energy local minimum or failing to converge altogether.

Step 2: Ground State Geometry Optimization

Protocol:

-

Software: Gaussian, ORCA, or any quantum chemistry software package.

-

Level of Theory: B3LYP/6-31G(d). This specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional and the 6-31G basis set augmented with d-type polarization functions on heavy (non-hydrogen) atoms.

-

Keywords: Opt (for optimization), SCF=Tight (for a stringent self-consistent field convergence).

-

Execution: Submit the calculation. The algorithm will iteratively adjust the positions of the atoms to find the arrangement that minimizes the total electronic energy of the molecule.

Causality: The B3LYP functional is chosen for its robust performance in predicting the geometries and energies of organic molecules.[5][6] The 6-31G(d) basis set provides a flexible-enough description of the electron distribution for accurate geometries without being excessively computationally demanding.[8] Polarization functions (d) are critical for accurately describing the bonding in systems with heteroatoms like nitrogen and oxygen.

Step 3: Vibrational Frequency Analysis (The Validation Checkpoint)

Protocol:

-

Use the optimized geometry obtained from Step 2.

-

Level of Theory: B3LYP/6-31G(d) (It is crucial to use the same level of theory as the optimization).

-

Keywords: Freq.

-

Execution: Run the calculation and analyze the output.

Trustworthiness: This step is the cornerstone of a self-validating protocol. The calculation determines the normal modes of vibration.

-

A True Minimum: If all calculated vibrational frequencies are positive (real), the optimized structure corresponds to a true minimum on the potential energy surface. The workflow can proceed.

-

A Saddle Point: If one or more imaginary frequencies are found, the structure is not a minimum but a transition state or saddle point. The geometry must be perturbed along the direction of the imaginary frequency and the optimization (Step 2) must be repeated.

Calculation and Analysis of Molecular Properties

Once a true energy minimum has been validated, a wealth of chemical information can be extracted. These calculations are performed on the final, validated geometry.

Caption: Relationship between the validated geometry and key calculated properties.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

-

Interpretation: A small HOMO-LUMO energy gap suggests high chemical reactivity and low kinetic stability. The spatial distribution of these orbitals indicates the likely sites for nucleophilic (HOMO) and electrophilic (LUMO) attack.

| Property | Hypothetical Value (eV) | Significance |

| HOMO Energy | -5.85 | Energy of the outermost electron; relates to ionization potential. |

| LUMO Energy | -0.95 | Electron affinity; energy of the first available empty orbital. |

| Energy Gap (ΔE) | 4.90 | Indicator of chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing a powerful visual guide to its charge distribution.[10][11][12] It is invaluable for predicting how a molecule will interact with biological targets like proteins.[10][13][14]

-

Interpretation:

-

Red Regions (Negative Potential): Electron-rich areas, prone to electrophilic attack. Likely sites for hydrogen bond acceptance (e.g., around the pyridine nitrogen and methoxy oxygen).

-

Blue Regions (Positive Potential): Electron-poor areas, prone to nucleophilic attack. Likely sites for hydrogen bond donation (e.g., the N-H proton on the piperazine ring).

-

Green Regions (Neutral Potential): Areas of low polarity.

-

The MEP provides a direct, visual hypothesis for molecular recognition at a receptor binding site.[13]

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals from the DFT calculation into a localized Lewis-like picture of chemical bonds and lone pairs.[15][16] This provides quantitative insight into charge distribution and intramolecular interactions.[17][18]

-

Key Outputs:

-

Natural Atomic Charges: A more robust measure of partial atomic charges than other methods.

-

Donor-Acceptor Interactions: NBO analysis quantifies the stabilization energy (E(2)) from "hyperconjugation"—the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. This reveals key stabilizing interactions within the molecule.

-

Simulating Spectroscopic Properties

-

Infrared (IR) Spectrum: The Freq calculation (Step 2.3) directly provides the vibrational frequencies and their corresponding intensities. This allows for the generation of a theoretical IR spectrum, which can be used to assign vibrational modes to an experimental spectrum.

-

UV-Vis Spectrum: The prediction of electronic transitions requires a more advanced method, Time-Dependent DFT (TD-DFT).[19][20][21]

-

Protocol: Use the keyword TD(NStates=10) with the B3LYP/6-31G(d) level of theory on the optimized geometry.

-

Interpretation: This calculates the energies of the first 10 electronic excited states and the probability (oscillator strength) of transitioning to them.[19][22] The output can be plotted to generate a theoretical UV-Vis absorption spectrum.[23]

-

Conclusion

The computational workflow detailed in this guide provides a robust, reliable, and scientifically rigorous framework for characterizing 1-(6-Methoxypyridin-2-yl)piperazine. By starting with a validated molecular geometry, researchers can confidently calculate and interpret a suite of electronic and spectroscopic properties. The insights gained from FMO, MEP, and NBO analyses are directly applicable to the field of drug development, offering a quantum-level understanding of molecular reactivity, intermolecular interactions, and charge topology. This in silico approach enables more informed decision-making in the design and optimization of new therapeutic agents, ultimately accelerating the drug discovery pipeline.

References

-

Natural Bond Orbital (NBO) Analysis. Gaussian.com. [Link]

-

Natural bond orbital. Grokipedia. [Link]

-

Natural Bond Orbitals (NBO) in Organic Chemistry. Chemistry-in-Silico.com. [Link]

-

Application of molecular electrostatic potentials in drug design. ResearchGate. [Link]

-

Tubert-Brohman, I., et al. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

-

Noureddine, O., et al. (2021). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University - Science. [Link]

-

Tubert-Brohman, I., et al. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. PubMed. [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. [Link]

-

What is NBO (Natural Bond Orbital) analysis for molecules?. ResearchGate. [Link]

-

UVVis spectroscopy (UV/Vis). ORCA Manual. [Link]

-

Tutorial: Electrostatic Potential Maps. UC Santa Barbara. [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Inpressco. [Link]

-

Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. ResearchGate. [Link]

-

Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. Royal Society of Chemistry. [Link]

-

Design of Low-Reactivity Halogen-Free Protic Ionic Liquids with Mechanically Robust Interfaces to Achieve Ultralow Wear. ACS Publications. [Link]

-

Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega. [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link]

-

A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. ResearchGate. [Link]

-

TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. YouTube. [Link]

-

Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Scientific Research Publishing. [Link]

-

ubiquity of B3LYP/6-31G*. Reddit. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. [Link]

-

Piperazine derivatives having aromatic and aliphatic systems. ResearchGate. [Link]

-

1-(3-Methoxypyridin-2-yl)piperazine. PubChem. [Link]

Sources

- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. 51047-54-2|1-(6-Methoxypyridin-2-yl)piperazine|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inpressco.com [inpressco.com]

- 8. reddit.com [reddit.com]

- 9. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 10. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 11. mdpi.com [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]

- 17. q-chem.com [q-chem.com]

- 18. researchgate.net [researchgate.net]

- 19. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Targets of 1-(6-Methoxypyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-(6-methoxypyridin-2-yl)piperazine represents a compelling scaffold for drug discovery, integrating two pharmacologically significant moieties: the 2-substituted pyridine and the arylpiperazine. While direct pharmacological data for this specific molecule is not extensively published, a robust analysis of its structural analogues provides a strong basis for predicting its potential biological targets. This guide synthesizes the current understanding of arylpiperazine and pyridinylpiperazine pharmacology to propose a rational, hypothesis-driven framework for identifying and validating the targets of 1-(6-methoxypyridin-2-yl)piperazine. The primary focus of this document is on G-protein coupled receptors (GPCRs) within the central nervous system (CNS), particularly serotonin and dopamine receptors, and protein kinases, given the established activities of structurally related compounds. We present a detailed rationale for target selection, propose comprehensive experimental workflows for target validation, and provide the necessary protocols to empower researchers in their investigation of this promising molecule.

Introduction: Deconstructing the Pharmacophore

The structure of 1-(6-methoxypyridin-2-yl)piperazine is a deliberate convergence of two well-established pharmacophores. The arylpiperazine core is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities, particularly within the CNS.[1] The 2-substituted pyridine ring further refines the electronic and steric properties of the molecule, offering a handle for modulating target affinity and selectivity.

The presence of a methoxy group at the 6-position of the pyridine ring is a key structural feature. Structure-activity relationship (SAR) studies of related 6-substituted-2-pyridinylmethylamine derivatives have demonstrated that the nature and position of substituents on the pyridine ring are critically involved in the ability of these compounds to recognize and activate their biological targets, such as the 5-HT1A receptor.[2] Therefore, a systematic exploration of potential targets is warranted to fully elucidate the therapeutic potential of 1-(6-methoxypyridin-2-yl)piperazine.

Predicted Biological Target Classes

Based on an extensive review of the literature on structurally analogous compounds, two primary classes of biological targets are proposed for 1-(6-methoxypyridin-2-yl)piperazine:

-

G-Protein Coupled Receptors (GPCRs): Specifically, serotonin (5-HT) and dopamine (D) receptors.

-

Protein Kinases: Atypical kinases, such as RIOK2, have been identified as targets for more complex molecules containing the 6-methoxypyridin and piperazine moieties.[3][4]

A secondary, less probable, but still plausible target class includes:

-

Other Enzymes: Such as phosphodiesterases (PDEs) and ureases.

The following sections will delve into the rationale for each of these potential target classes.

Primary Target Class: G-Protein Coupled Receptors (GPCRs)

The arylpiperazine moiety is a cornerstone of many CNS-active drugs, with a well-documented affinity for a range of serotonin and dopamine receptors.

Serotonin (5-HT) Receptors

The 2-pyridylpiperazine scaffold is a common feature in ligands for various 5-HT receptor subtypes.

-

5-HT1A Receptors: SAR studies on a series of 6-substituted-2-pyridinylmethylamine derivatives revealed that this structural motif is a potent 5-HT1A pharmacophore.[2] The pyridine nitrogen and the substituent at the 6-position were found to be critical for high-affinity binding and agonist activity. This strongly suggests that 1-(6-methoxypyridin-2-yl)piperazine is a prime candidate for interaction with the 5-HT1A receptor.

-

5-HT2A Receptors: Many arylpiperazine derivatives exhibit affinity for 5-HT2A receptors. While direct evidence for 6-methoxypyridin-2-yl)piperazine is lacking, the general profile of this compound class warrants investigation of its activity at this receptor, which is a key target for atypical antipsychotics.

Dopamine (D) Receptors

The 2-methoxyphenylpiperazine moiety is a classic pharmacophore for dopamine D2 and D3 receptor ligands. While the subject molecule has a pyridinyl instead of a phenyl ring, the electronic similarities suggest a high probability of interaction with dopamine receptors.

-

D2 and D3 Receptors: A study on dual-target dopamine D3 and µ-opioid receptor ligands utilized 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine as a key building block, highlighting the compatibility of the 6-substituted 2-pyridylpiperazine scaffold with dopamine receptor binding.[5] The methoxy group in our compound of interest, being electronically different from the trifluoromethyl group, would likely modulate the affinity and selectivity for D2 versus D3 receptors.

Rationale for GPCR Targeting

The rationale for prioritizing GPCRs is based on the overwhelming precedent set by structurally similar arylpiperazines. The nitrogen atoms of the piperazine ring and the pyridine ring can act as key interaction points (hydrogen bond acceptors and donors) within the binding pockets of these receptors. The overall shape and lipophilicity conferred by the methoxypyridine moiety are consistent with the general requirements for ligand binding to aminergic GPCRs.

Secondary Target Class: Protein Kinases

While GPCRs are the most probable targets, the possibility of kinase inhibition should not be overlooked.

-

RIOK2 Kinase: A potent and selective inhibitor of the atypical kinase RIOK2, compound CQ211, features an 8-(6-methoxypyridin-3-yl) and a 1-(4-(piperazin-1-yl)) moiety.[3][4] Although the connectivity and overall structure are more complex than 1-(6-methoxypyridin-2-yl)piperazine, the presence of these two key fragments in a potent kinase inhibitor provides a compelling reason to screen for activity against a panel of kinases, including atypical kinases.

Exploratory Target Classes

-

Phosphodiesterase 5 (PDE5): A potent, orally active, and brain-penetrant PDE5 inhibitor was developed containing a 7-(6-methoxypyridin-3-yl) and a 3-[4-(2-hydroxyethyl)piperazin-1-yl] moiety.[6] This finding, while based on a more structurally complex molecule, suggests that the 6-methoxypyridinylpiperazine scaffold could potentially interact with the active site of phosphodiesterases.

-

Urease: Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been identified as potent urease inhibitors.[7] This indicates that pyridylpiperazines can target enzymes outside of the CNS, and screening against microbial enzymes like urease could be considered, depending on the therapeutic goals.

Proposed Experimental Workflow for Target Validation

A tiered approach is recommended to efficiently and rigorously validate the predicted biological targets of 1-(6-methoxypyridin-2-yl)piperazine.

Diagram of the Proposed Target Validation Workflow

Caption: Workflow for determining GPCR functional activity.

Tier 3: Cellular and In-Vivo Target Validation

The final stage is to confirm target engagement in a more physiological context.

-

Protocol 5: Cellular Thermal Shift Assay (CETSA):

-

Objective: To provide evidence of direct target engagement in intact cells.

-

Methodology:

-

Treat intact cells with the test compound or vehicle.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.